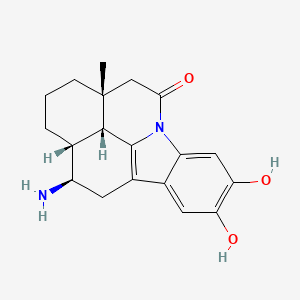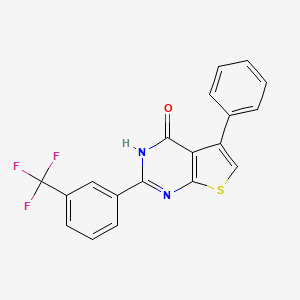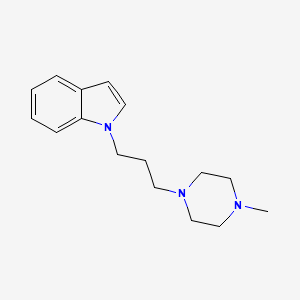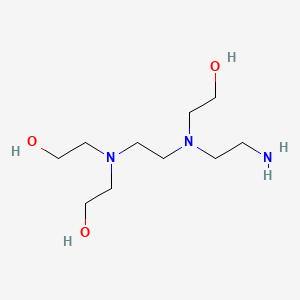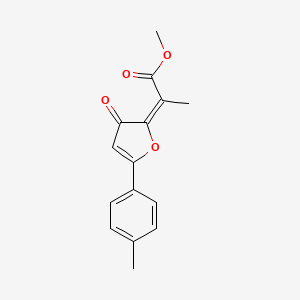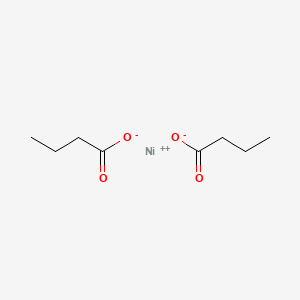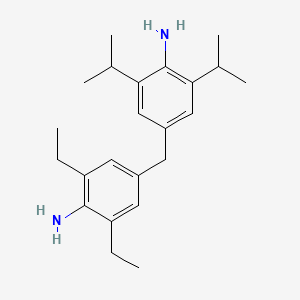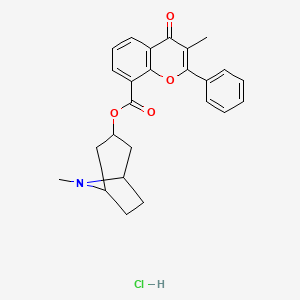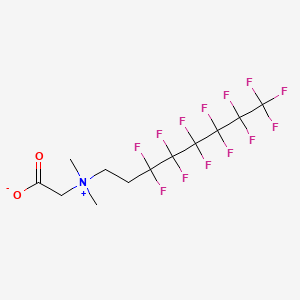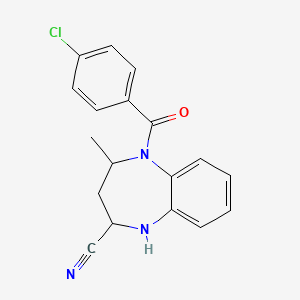
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phényl- est un composé hétérocyclique qui appartient à la classe des imidazo-naphthyridines
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phényl- implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Les voies de synthèse courantes peuvent inclure :
Réactions de cyclisation : Formation du noyau imidazo-naphthyridine par cyclisation d’intermédiaires appropriés.
Réactions de substitution : Introduction des groupes phényle et isopropyle par des réactions de substitution.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure :
Catalyse : Utilisation de catalyseurs pour améliorer les vitesses de réaction.
Techniques de purification : Méthodes telles que la recristallisation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phényl- peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en dérivés oxydés.
Réduction : Réduction de groupes fonctionnels spécifiques.
Substitution : Remplacement d’atomes d’hydrogène par d’autres substituants.
Réactifs et conditions courantes
Agents oxydants : Comme le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : Comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Solvants : Solvants courants comme l’éthanol, le méthanol ou le dichlorométhane.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.
Applications De Recherche Scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : En tant que sonde pour l’étude des processus biologiques.
Médecine : Agent thérapeutique potentiel pour le traitement de diverses maladies.
Industrie : Utilisation dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme D'action
Le mécanisme d’action de 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phényl- implique une interaction avec des cibles moléculaires et des voies spécifiques. Cela peut inclure :
Inhibition enzymatique : Inhibition des enzymes clés impliquées dans les processus pathologiques.
Liaison aux récepteurs : Liaison à des récepteurs spécifiques pour moduler l’activité biologique.
Transduction du signal : Influence sur les voies de signalisation pour modifier les réponses cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one : Composés ayant des structures de base similaires mais des substituants différents.
Autres composés hétérocycliques : Comme les quinoléines et les isoquinoléines.
Unicité
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phényl- est unique en raison de son motif de substitution spécifique, qui peut conférer des propriétés biologiques et chimiques distinctes par rapport aux composés similaires.
Propriétés
Numéro CAS |
139339-07-4 |
|---|---|
Formule moléculaire |
C18H16N4O |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
5-phenyl-1-propan-2-ylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C18H16N4O/c1-12(2)21-11-20-15-16(21)14-9-6-10-19-17(14)22(18(15)23)13-7-4-3-5-8-13/h3-12H,1-2H3 |
Clé InChI |
IBZRTNDRGRSNIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC2=C1C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


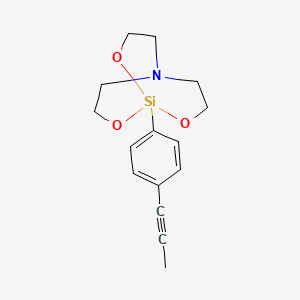
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
